Ethyl 3-bromo-4,5-difluorophenylacetate
Overview
Description
Ethyl 3-bromo-4,5-difluorophenylacetate is a chemical compound belonging to the class of phenylacetate derivatives . It appears as a white crystalline solid and finds applications in medical, environmental, and industrial research 1.
Synthesis Analysis
The synthesis of Ethyl 3-bromo-4,5-difluorophenylacetate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows standard organic synthesis principles. Researchers may employ methods such as esterification , halogenation , or fluorination to achieve the desired product.
Molecular Structure Analysis
The molecular formula of Ethyl 3-bromo-4,5-difluorophenylacetate is C10H9BrF2O2 , with a molecular weight of 279.08 g/mol 2. The compound consists of a phenyl ring substituted with bromine, two fluorine atoms, and an ethyl ester group.
Chemical Reactions Analysis
- Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, leading to the replacement of the bromine with other nucleophiles.
- Fluorination Reactions : The difluorophenyl group may undergo fluorination reactions to introduce additional fluorine atoms.
Physical And Chemical Properties Analysis
- Melting Point : The compound exists as a white crystalline solid and likely has a characteristic melting point.
- Solubility : It may exhibit solubility in organic solvents due to its ester functionality.
- Stability : Stability under various conditions (temperature, light, etc.) is crucial for practical applications.
Safety And Hazards
- Hazard Statements : The compound may pose risks to health. For instance, it could be harmful if ingested (H302), cause skin irritation (H315), eye irritation (H320), or respiratory irritation (H335).
- Precautionary Measures : Handling precautions include avoiding contact with skin and eyes, proper ventilation, and using appropriate personal protective equipment.
Future Directions
Research avenues related to Ethyl 3-bromo-4,5-difluorophenylacetate could include:
- Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Environmental Impact : Assess its environmental fate and toxicity.
properties
IUPAC Name |
ethyl 2-(3-bromo-4,5-difluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHWWCKBXRWMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4,5-difluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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